molecular formula C7H7FS B2712386 2-Fluoro-3-methylbenzenethiol CAS No. 1243283-09-1; 1823052-76-1

2-Fluoro-3-methylbenzenethiol

Cat. No.: B2712386
CAS No.: 1243283-09-1; 1823052-76-1
M. Wt: 142.19
InChI Key: JYLRYILCOCLXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylbenzenethiol (CAS: 1823052-76-1, MFCD22481036) is a substituted benzene derivative featuring a fluorine atom at the 2-position, a methyl group at the 3-position, and a thiol (-SH) functional group. With a molecular formula of C₇H₇FS and a molecular weight of 142.19 g/mol, this compound is characterized by its aromatic structure and reactive thiol moiety. The thiol group confers nucleophilic properties, making it valuable in organic synthesis, particularly in the formation of disulfide bonds or as a ligand in metal coordination chemistry.

Properties

CAS No.

1243283-09-1; 1823052-76-1

Molecular Formula

C7H7FS

Molecular Weight

142.19

IUPAC Name

2-fluoro-3-methylbenzenethiol

InChI

InChI=1S/C7H7FS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3

InChI Key

JYLRYILCOCLXOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)S)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Fluoro-Methyl Benzene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound 1823052-76-1 C₇H₇FS 142.19 Thiol (-SH) Nucleophilic reactions, ligand synthesis
4-Fluoro-2-methylbenzenesulfonyl fluoride 154641-99-3 C₇H₆F₂O₂S 192.18 Sulfonyl fluoride (-SO₂F) Electrophilic reagent for SuFEx click chemistry
5-Fluoro-1-methylbenzimidazole 1365271-95-9 C₈H₇FN₂ 150.16 Benzimidazole Medicinal chemistry (e.g., kinase inhibitors)

Key Differences :

  • Reactivity : The thiol group in this compound enables nucleophilic substitution or oxidation to disulfides, whereas sulfonyl fluorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl fluoride) participate in SuFEx click reactions due to their electrophilic nature.
  • Applications : Benzimidazole derivatives (e.g., 5-Fluoro-1-methylbenzimidazole) are often utilized in drug discovery, whereas thiols are more common in materials science or as synthetic intermediates.

Comparison with Hydroxy-Substituted Analogs

2-Fluoro-3-hydroxybenzoic acid (CAS: 91658-92-3, C₇H₅FO₃) shares a similar substitution pattern (fluoro and hydroxyl groups at positions 2 and 3, respectively) but replaces the thiol with a carboxylic acid (-COOH). This imparts distinct properties:

  • Acidity: The thiol group (pKa ~10) is less acidic than the hydroxyl (pKa ~10 for phenol) but more acidic than aliphatic thiols. The carboxylic acid (pKa ~4.5) is significantly more acidic, enhancing solubility in basic media .
  • Applications : Carboxylic acid derivatives are prevalent in pharmaceutical synthesis (e.g., prodrugs), while thiols are employed in crosslinking or metal-binding applications.

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